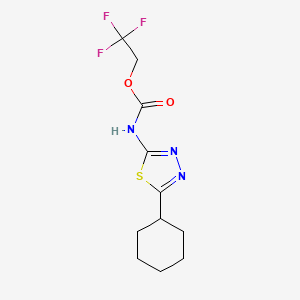

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H14F3N3O2S It is characterized by the presence of a trifluoroethyl group, a cyclohexyl ring, and a thiadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

2,2,2-Trifluoroethanol+5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate→2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Core Structural Features and Reactivity

The compound consists of:

-

A 1,3,4-thiadiazole ring substituted at position 5 with a cyclohexyl group.

-

A carbamate group (N-(thiadiazol-2-yl)carbamate) esterified with a 2,2,2-trifluoroethyl moiety.

Key reactive sites include: -

The thiadiazole ring , which undergoes electrophilic substitution and nucleophilic ring-opening reactions.

-

The carbamate linkage , susceptible to hydrolysis under acidic or basic conditions.

-

The cyclohexyl group , influencing steric and electronic properties .

Route A: Cyclocondensation of Thiosemicarbazides

Thiadiazole rings are commonly synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. For example:

-

Example Reaction (from ):

4-Amino-3-mercapto-1,2,4-triazoles react with α-halocarbonyl compounds (e.g., phenacyl bromides) under basic conditions to form thiadiazole derivatives.

Key Conditions :-

Solvent: Ethanol or DMF

-

Base: Triethylamine or NaH

-

Temperature: Reflux (70–80°C)

-

Route B: Carbamate Formation

The trifluoroethyl carbamate group is typically introduced via reaction of thiadiazol-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base:

textThiadiazol-2-amine + ClCOOCH2CF3 → N-(thiadiazol-2-yl)carbamate

-

Solvent: Dichloromethane or THF

-

Base: Pyridine or DMAP

-

Temperature: 0–25°C

Functionalization of the Thiadiazole Ring

The 5-cyclohexyl substituent can be introduced via:

Substitution Reactions

-

Nucleophilic Aromatic Substitution :

Reaction of 5-chloro-1,3,4-thiadiazole derivatives with cyclohexyl Grignard reagents (e.g., cyclohexylmagnesium bromide) . -

Cross-Coupling :

Suzuki-Miyaura coupling using a cyclohexylboronic acid and a 5-halothiadiazole precursor (e.g., 5-bromo-1,3,4-thiadiazole) .

Stability and Reactivity Data

Key Challenges and Considerations

Wissenschaftliche Forschungsanwendungen

Biological Applications

The compound exhibits several biological activities that are significant for pharmaceutical research.

Anticancer Activity

Research indicates that thiadiazole derivatives, including those similar to 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate, have shown promising anticancer properties. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism often involves the modulation of cellular signaling pathways and the induction of oxidative stress in cancer cells .

Antimicrobial Properties

Thiadiazole compounds have been investigated for their antimicrobial properties against various pathogens. The presence of the thiadiazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. This has implications for developing new antibiotics or antifungal agents .

Agricultural Applications

The compound also shows potential as an agricultural agent.

Crop Protection

Thiadiazole derivatives are recognized for their efficacy in protecting crops from phytopathogenic microorganisms. They can function as fungicides or bactericides, offering a means to enhance crop yield and health. Specifically, compounds like this compound may be formulated into pesticides that target specific diseases affecting crops .

Synthesis and Derivative Research

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The synthetic routes often include cyclization reactions involving hydrazine derivatives and carbon disulfide to form the thiadiazole ring. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of synthesized compounds .

Case Studies

- Anticancer Study : A study evaluated the anticancer activity of several thiadiazole derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .

- Agricultural Field Trials : Field trials conducted with thiadiazole-based fungicides demonstrated significant reductions in disease incidence on crops such as tomatoes and peppers. These trials highlighted the effectiveness of these compounds in real-world agricultural settings .

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiadiazole moiety may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.

N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another thiourea derivative with applications in organic transformations.

Uniqueness

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its combination of a trifluoroethyl group, a cyclohexyl ring, and a thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biologische Aktivität

The compound 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological activity, and potential applications of this specific compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction between trifluoroethyl isocyanate and 5-cyclohexyl-1,3,4-thiadiazole-2-amine. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study evaluated various thiadiazole derivatives against bacterial strains such as E. coli and S. aureus, showing promising inhibition zones for compounds similar to the target compound .

- In vitro assays indicated that compounds with trifluoromethyl groups enhance antimicrobial activity due to increased lipophilicity and membrane penetration .

Anticancer Properties

Research has indicated that 1,3,4-thiadiazole derivatives possess anticancer activity:

- A specific study tested a series of thiadiazole derivatives on Ehrlich’s Ascites carcinoma cells and found that many exhibited significant cytotoxic effects compared to control groups .

- The mechanism of action is thought to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties:

- In a carrageenan-induced paw edema model in rats, certain thiadiazole derivatives showed reduced swelling compared to untreated controls, suggesting potential for therapeutic use in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A comparative study involving several thiadiazole derivatives highlighted that those with bulky substituents like cyclohexyl groups had enhanced antimicrobial efficacy against gram-positive bacteria. The study noted that the presence of trifluoromethyl groups contributed to increased potency due to their electron-withdrawing nature which stabilizes the active form of the drug .

Case Study 2: Anticancer Activity

In a recent investigation involving a series of newly synthesized thiadiazoles, it was found that compounds containing cyclohexyl groups exhibited higher cytotoxicity against various cancer cell lines compared to their non-cyclohexyl counterparts. This suggests that structural modifications can significantly influence biological activity .

Research Findings Summary

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBFCBNEBEPRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.